4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride
Overview
Description
Physical and Chemical Properties Analysis
4-amino-N-methylpiperidine-1-carbothioamide hydrochloride is a white crystalline powder. Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.
Scientific Research Applications
Corrosion Inhibition
A study by About et al. (2020) examined the use of 8-hydroxyquinoline analogs, including compounds structurally similar to 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride, as corrosion inhibitors for C22E steel in hydrochloric acid solution. These compounds demonstrated effective corrosion inhibition, suggesting potential applications for 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride in similar contexts (About et al., 2020).
Peptide Synthesis
Rodríguez et al. (2019) explored the use of 4-methylpiperidine, a compound related to 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride, in the context of peptide synthesis. Their work focused on developing less polluting protocols for removing Fmoc groups, a critical step in solid-phase peptide synthesis (Rodríguez et al., 2019).
Structural Analysis and Drug Development
Studies on similar piperidine derivatives have contributed to drug development and structural analysis. For instance, Egorova et al. (2002) investigated the hydrodenitrogenation of 2-methylpiperidine, which is structurally related to 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride. Their findings can inform the development of pharmaceuticals and the understanding of chemical reaction mechanisms (Egorova et al., 2002).
Antimicrobial and Antioxidant Research
Derivatives of carbothioamides, like 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride, have been studied for their antimicrobial properties. Al-Abdullah et al. (2015) synthesized N-(1-adamantyl)carbothioamide derivatives, showcasing their potential in antimicrobial applications (Al-Abdullah et al., 2015). Additionally, Siddiqui et al. (2018) explored the antioxidant potential of piperidine-4-one compounds, indicating a potential area of application for 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride in antioxidant research (Siddiqui et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, Piperidine, suggests that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Properties
IUPAC Name |
4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S.ClH/c1-9-7(11)10-4-2-6(8)3-5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUQBGBPZXNTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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